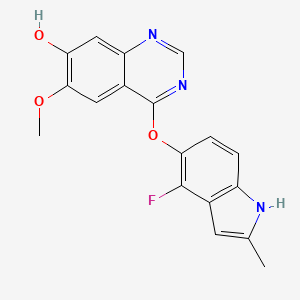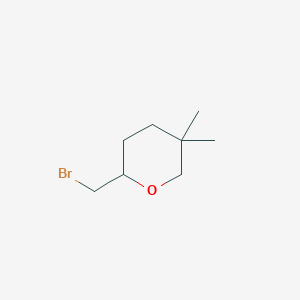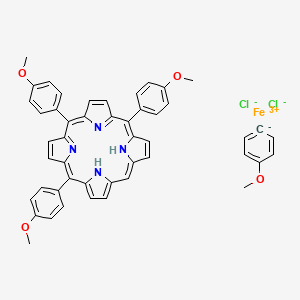
7-hydroxy-6-méthoxy-4-(4-fluoro-2-méthyl-1H-indol-5-yloxy)quinazoline
Vue d'ensemble
Description
This compound is a crystalline form of 1-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquino-lin-7-yloxy)methyl)cyclopropanamine of AL3818 . It has been used in the preparation of anti-cancer agents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.38 . It is a solid at room temperature and should be stored in a dry place, preferably in a freezer, under -20C .Applications De Recherche Scientifique
Structure moléculaire et architecture supramoléculaire
Ce composé a été étudié pour sa structure moléculaire et son architecture supramoléculaire . La structure cristalline de ce composé a été rapportée pour la première fois, révélant que les molécules sont liées en une structure multicouche bidimensionnelle par des interactions intermoléculaires N–H⋅⋅⋅O et O–H⋅⋅⋅N .
Ingénierie cristalline pharmaceutique
L'ingénierie cristalline pharmaceutique a attiré beaucoup d'attention en chimie de l'état solide et en sciences pharmaceutiques, car c'est la méthode la plus efficace pour étudier les propriétés physicochimiques des principes pharmaceutiques actifs (API), notamment la solubilité, la biodisponibilité, la stabilité, la capacité de transformation, etc. . Ce composé a été utilisé dans ce domaine de recherche.
Inhibiteur du VEGFR-2
Ce composé a été démontré pour la première fois comme un inhibiteur puissant et actif du VEGFR-2 in vivo . Le VEGFR-2 est un récepteur clé de la voie du VEGF, qui joue un rôle important dans l'angiogenèse tumorale.
Traitement du cancer du poumon non à petites cellules
Le composé s'est avéré inhiber la croissance tumorale dans le cancer du poumon non à petites cellules . Cela suggère des applications potentielles dans le traitement de ce type de cancer.
Traitement de la dégénérescence maculaire liée à l'âge néovasculaire
La recherche sur ce composé reste active pour des applications potentielles dans d'autres domaines, comme la dégénérescence maculaire liée à l'âge néovasculaire . C'est une affection qui touche la partie de l'œil qui fournit une vision centrale nette.
Traitement des sarcomes des tissus mous
Le composé est également étudié pour des applications potentielles dans le traitement des sarcomes des tissus mous . Il s'agit d'un groupe de cancers qui débutent dans les tissus qui soutiennent et relient le corps, notamment les muscles, la graisse, les vaisseaux sanguins, les nerfs, les tendons et la doublure de vos articulations.
Promédicament d'un inhibiteur dual de la kinase VEGFR-2 et FGFR-1
Ce composé est un promédicament d'un inhibiteur dual du récepteur du facteur de croissance endothélial vasculaire-2 et du récepteur du facteur de croissance des fibroblastes-1 . Cela suggère des applications potentielles dans le traitement des maladies où ces récepteurs jouent un rôle clé.
Essais cliniques de phase II
Le composé, également connu sous le nom de brivanib alaninate/BMS-582664, a été sélectionné comme candidat au développement et est actuellement en essais cliniques de phase II . Cela indique que le composé a montré des promesses dans les études précoces et est maintenant testé pour son efficacité, ses effets secondaires et sa sécurité chez un groupe plus important de personnes.
Safety and Hazards
Mécanisme D'action
Target of Action
The compound, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, primarily targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . These receptors play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the signaling pathways mediated by these receptors, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting VEGFR, FGFR, PDGFR, and c-kit, it disrupts the signaling pathways that these receptors mediate. This disruption can lead to decreased cell proliferation, cell growth, and angiogenesis, which are critical processes for tumor growth and metastasis .
Pharmacokinetics
The compound is orally administered, suggesting that it has good bioavailability
Result of Action
The inhibition of the targeted receptors by 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol leads to a decrease in cell proliferation and angiogenesis. This can result in the slowing or stopping of tumor growth and the prevention of metastasis .
Analyse Biochimique
Biochemical Properties
4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. The compound binds to the active site of these enzymes, thereby preventing substrate binding and subsequent phosphorylation events. This inhibition can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades essential for cell proliferation and survival. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their activity .
Propriétés
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMWBMVOITFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437066 | |
| Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574745-76-9 | |
| Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)


![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)



![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)
![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)


![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
